molecular formula C9H10ClNO3 B189347 Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate CAS No. 90346-60-4

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Cat. No.: B189347
CAS No.: 90346-60-4
M. Wt: 215.63 g/mol
InChI Key: DMOAJZUGEPJEOZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate can be synthesized through a reaction between 4-chloropyridine-2-ol and ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate
  • Ethyl 2-((4-fluoropyridin-2-yl)oxy)acetate
  • Ethyl 2-((4-methylpyridin-2-yl)oxy)acetate

Uniqueness

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific properties make it suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAJZUGEPJEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307303
Record name Ethyl [(4-chloropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90346-60-4
Record name 90346-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(4-chloropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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